molecular formula C5H9N3 B578007 (S)-Piperazine-2-carbonitrile CAS No. 1212303-37-1

(S)-Piperazine-2-carbonitrile

Cat. No. B578007
M. Wt: 111.148
InChI Key: FXGJYEBAJZLAJX-RXMQYKEDSA-N
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Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and any synonyms or trade names might also be included.



Synthesis Analysis

This section would detail the methods used to synthesize the compound, including any necessary reagents and conditions. The yield and purity of the product might also be discussed.



Molecular Structure Analysis

Various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. This could include its behavior in various chemical reactions, its stability under different conditions, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and spectral data. Its chemical properties, such as acidity or basicity, might also be discussed.


Scientific Research Applications

Therapeutic Applications

1. Diverse Pharmacological Activities

Piperazine derivatives exhibit a wide range of pharmacological activities, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agent roles. Modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. These modifications have led to the discovery of drug-like elements for various diseases, highlighting piperazine's flexibility as a building block in drug discovery (Rathi et al., 2016).

2. Anti-mycobacterial Activity

Piperazine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in anti-TB molecule design, discussing the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

3. Antidepressant Developments

The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review provides an overview of current developments in the design and synthesis of piperazine-based antidepressants, including SAR studies, to enhance the efficacy and potency of these compounds (Kumar et al., 2021).

Environmental Applications

4. Nanofiltration Membranes

Piperazine-based nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer, have demonstrated significant improvements in membrane separation performance. These NF membranes are applied in critical environmental processes like water softening, purification, and wastewater treatment, showcasing the potential for dramatic enhancements in water permeance and selectivity (Shao et al., 2022).

Safety And Hazards

This section would detail any hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and storage would also be included.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.


I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a database of chemical information. If you have any other questions, feel free to ask!


properties

IUPAC Name

(2S)-piperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJYEBAJZLAJX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659965
Record name (2S)-Piperazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Piperazine-2-carbonitrile

CAS RN

1212303-37-1
Record name (2S)-Piperazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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